(Bromomethyl)cyclopentane
Description
Overview of the Chemical Compound in Scientific Contexts
(Bromomethyl)cyclopentane, a colorless to light yellow liquid, is an organic compound characterized by a cyclopentane (B165970) ring substituted with a bromomethyl group. chembk.comchemicalbook.com This structure confers a specific reactivity, making it a valuable intermediate in organic synthesis. chembk.comechemi.com The compound's chemical identity is rigorously defined by its molecular formula, C₆H₁₁Br, and its unique CAS Registry Number, 3814-30-0. nih.gov
The primary utility of this compound in scientific research stems from the reactivity of the carbon-bromine bond. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of the cyclopentylmethyl moiety into a wide array of molecules. It can also participate in elimination reactions. chembk.com
Standard laboratory methods for its preparation include the reaction of cyclopentanemethanol (B1149391) with agents like hydrobromic acid or a combination of triphenylphosphine (B44618) and bromine. chembk.com Another established route is the radical bromination of methylcyclopentane (B18539). The structural integrity and purity of the synthesized compound are typically confirmed through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical and Physical Properties of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Synonyms | Cyclopentylmethyl bromide, Bromocyclopentylmethane | echemi.com |
| CAS Number | 3814-30-0 | nih.gov |
| Molecular Formula | C₆H₁₁Br | nih.gov |
| Molecular Weight | 163.06 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | tcichemicals.comchemicalbook.com |
| Density | ~1.3 g/cm³ | chemsrc.com |
| Boiling Point | 154.0 ± 8.0 °C at 760 mmHg; 58-60 °C at 15 Torr | chemicalbook.comchemsrc.com |
| Melting Point | -66 °C | chembk.com |
Spectroscopic Data Highlights for this compound
| Technique | Observed Characteristics | Source |
|---|---|---|
| ¹H NMR | The protons of the bromomethyl group (–CH₂Br) typically show a signal in the range of δ 3.3–3.5 ppm. | chembk.com |
| ¹³C NMR | The carbon atom of the bromomethyl group (–CH₂Br) exhibits a characteristic chemical shift. | chembk.com |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern consistent with the structure C₆H₁₁Br. | chembk.com |
Historical Development of Research on this compound
Research into cyclopentane derivatives has a long history, driven by their presence in a variety of natural products. While specific early research reports solely on this compound are not extensively documented in readily available literature, its development is intrinsically linked to the broader advancement of cyclopentane chemistry.
The foundational work on functionalized five-membered rings dates back to the early 20th century, with studies by chemists like Diels and Alder on cyclic systems laying the groundwork for understanding their reactivity. beilstein-journals.org By the mid-20th century, the significance of the cyclopentane ring became increasingly apparent with the isolation and structural elucidation of complex molecules like prostaglandins, which feature a substituted cyclopentane core. tandfonline.com This spurred significant interest in synthetic routes to functionalized cyclopentanes.
The development of reliable methods to create specific building blocks was a logical progression. Reagents like this compound would have been developed as straightforward tools for introducing the cyclopentylmethyl group, a common structural fragment. Early synthetic preparations likely relied on classical functional group transformations, such as the bromination of the corresponding alcohol, cyclopentanemethanol, a method still in use today. chembk.com The historical importance of cyclopentane synthesis is underscored by the vast number of methods developed over the past several decades to construct this ring system, reflecting the need for versatile starting materials like this compound to access more complex molecular targets. baranlab.orgthieme-connect.com
Significance and Scope of this compound in Contemporary Chemistry
In modern chemical research, this compound is recognized as a key synthetic intermediate with broad applications. Its significance lies in its ability to serve as a versatile precursor for introducing the C₅H₉CH₂– group into various molecular scaffolds.
Key areas of application include:
Pharmaceutical Research: The cyclopentane moiety is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. For instance, a series of cyclopentane derivatives, structurally distinct from but sharing features with known antiviral drugs, were found to be potent and selective inhibitors of the influenza virus neuraminidase. nih.gov this compound serves as a starting material for synthesizing such novel cyclopentane-containing entities for drug discovery programs. echemi.com
Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound is a building block for new agrochemicals, where the lipophilic cyclopentane group can be advantageous for tuning the biological activity and physical properties of a molecule.
Complex Molecule Synthesis: The synthesis of complex natural products often requires the assembly of specific carbocyclic frameworks. This compound is a valuable tool for synthetic chemists aiming to construct target molecules that contain a cyclopentylmethyl fragment. Research into the total synthesis of natural products like viridenomycin, which contains a functionalized cyclopentane unit, highlights the demand for such specific building blocks. researchgate.net
Material Science: The compound is used in the creation of specialized polymers and functional materials where the incorporation of the alicyclic cyclopentane group can influence properties such as thermal stability and solubility.
The enduring relevance of this compound is tied to the continued importance of the five-membered carbocycle in applied chemistry. As long as cyclopentane-containing molecules are targets of interest, this simple yet reactive haloalkane will remain a fundamental tool in the synthetic chemist's arsenal.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromomethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c7-5-6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUWOHEILWUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508114 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-30-0 | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3814-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bromomethyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for Bromomethyl Cyclopentane
Direct Bromination Approaches
Direct bromination methods involve the substitution of a hydrogen atom with a bromine atom on a cyclopentane-based starting material. These reactions typically proceed via a free-radical mechanism.
Methylcyclopentane (B18539) serves as a common precursor for the synthesis of (Bromomethyl)cyclopentane through radical-mediated bromination. This process can be initiated using different reagents and conditions.
A widely employed method for the bromination of alkanes is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and under UV light irradiation. commonorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4). The UV light initiates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from methylcyclopentane. While hydrogen abstraction can occur from any carbon, the formation of the more stable tertiary radical at the 1-position is favored, leading to 1-bromo-1-methylcyclopentane (B3049229) as the major product. brainly.comvedantu.com However, abstraction of a primary hydrogen from the methyl group also occurs, leading to the formation of the desired this compound. The selectivity of this reaction can be influenced by the reaction conditions.
Reaction Conditions for NBS Bromination of Methylcyclopentane
| Parameter | Condition |
|---|---|
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Initiation | UV Light or Heat (reflux) |
Direct bromination of methylcyclopentane using molecular bromine (Br₂) in the presence of light (hv) or heat is another established method. study.com This reaction proceeds through a classic free-radical chain mechanism involving initiation, propagation, and termination steps. study.comdoubtnut.com
Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond by UV light, forming two bromine radicals (Br•). brainly.com
Propagation: A bromine radical abstracts a hydrogen atom from methylcyclopentane. Abstraction of a tertiary hydrogen is kinetically favored, leading to the formation of a stable tertiary radical and hydrogen bromide (HBr). This tertiary radical then reacts with another molecule of Br₂ to yield 1-bromo-1-methylcyclopentane and a new bromine radical. brainly.comstudy.com Concurrently, abstraction of a primary hydrogen from the methyl group can occur, forming a primary radical that leads to the desired this compound.
Termination: The reaction concludes when radicals combine. study.com
Due to the higher stability of the tertiary radical intermediate, 1-bromo-1-methylcyclopentane is generally the major product of this reaction. brainly.comvedantu.com
The reaction of cyclopentene (B43876) with N-Bromosuccinimide (NBS) provides a pathway to allylic bromination. brainly.comstackexchange.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical mechanism and is typically initiated by light or peroxides. organic-chemistry.org The key step is the abstraction of an allylic hydrogen from cyclopentene by a bromine radical, forming a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to yield 3-bromocyclopentene. While this method is effective for introducing a bromine atom adjacent to a double bond, it does not directly yield this compound.
Radical-Mediated Bromination of Methylcyclopentane
Conversion of Cyclopentyl Methanol (B129727)
An alternative and often more direct route to this compound involves the conversion of the hydroxyl group of cyclopentyl methanol into a bromine atom.
A reliable method for converting primary alcohols to alkyl bromides is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and a halogen source, in this case, bromine (Br₂). The reaction is typically carried out in a solvent such as dimethylformamide (DMF). The reaction between triphenylphosphine and bromine forms a phosphonium (B103445) bromide intermediate. This intermediate then reacts with cyclopentyl methanol, leading to the formation of this compound and triphenylphosphine oxide. This method is often preferred for its mild conditions and high yields, particularly for primary alcohols.
Summary of Synthetic Routes
| Starting Material | Reagents | Primary Product | Method Type |
|---|---|---|---|
| Methylcyclopentane | NBS, AIBN, UV light | 1-Bromo-1-methylcyclopentane | Direct Bromination |
| Methylcyclopentane | Br₂, hv | 1-Bromo-1-methylcyclopentane | Direct Bromination |
| Cyclopentene | NBS, light/peroxides | 3-Bromocyclopentene | Direct Bromination |
Treatment of Cycloalkylcarbinols with Phosphorus Tribromide (PBr₃)
A common and effective method for the preparation of this compound is the reaction of cyclopentylmethanol with phosphorus tribromide (PBr₃). This reaction is a standard procedure for converting primary and secondary alcohols to their corresponding alkyl bromides. The mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, transforming it into a good leaving group. Subsequently, a bromide ion acts as a nucleophile, attacking the carbon atom in an SN2 reaction and displacing the activated hydroxyl group. byjus.comepfl.chmasterorganicchemistry.comcommonorganicchemistry.com This process typically results in an inversion of configuration if the alcohol carbon is a stereocenter. byjus.comepfl.chmasterorganicchemistry.com
The use of PBr₃ is often preferred over hydrobromic acid as it tends to produce higher yields and minimizes the risk of carbocation rearrangements, which can be a significant issue with other methods. byjus.comepfl.ch For instance, even neopentyl bromide can be synthesized from its corresponding alcohol in good yield using PBr₃, a transformation that is challenging with HBr due to rearrangements. byjus.comepfl.ch
| Reagent | Substrate | Product | Key Features |
| Phosphorus Tribromide (PBr₃) | Cyclopentylmethanol | This compound | High yields, minimizes carbocation rearrangements, SN2 mechanism. |
Diels-Alder Reaction Pathways
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, offers a strategic approach to constructing the cyclopentane (B165970) framework, which can then be further functionalized to yield this compound. wvu.eduwikipedia.org
One such pathway involves the [4+2] cycloaddition reaction between cyclopentadiene (B3395910), a highly reactive diene, and a suitable dienophile like 3-bromopropenyl acetate (B1210297). nih.gov Cyclopentadiene is particularly reactive in Diels-Alder reactions due to its locked s-cis conformation. wvu.edunih.gov The initial adduct from this reaction would be a bicyclic compound containing the desired carbon skeleton. Subsequent chemical transformations, namely hydrolysis of the acetate group to an alcohol and then decarboxylation, would lead to the formation of a precursor that can be converted to this compound. The reactivity of cyclopentadiene is significantly higher than that of other cyclic or acyclic dienes. nih.gov
| Diene | Dienophile | Intermediate | Final Steps |
| Cyclopentadiene | 3-Bromopropenyl Acetate | Bicyclic adduct | Hydrolysis and Decarboxylation |
Alternative and Emerging Synthetic Routes
Beyond the more traditional methods, other synthetic strategies have been explored for the preparation of this compound and related alkyl halides.
This proposed multi-step synthesis would first involve the generation of a methyl ether. While the direct reaction of cyclopentane with the product of sodium methoxide (B1231860) and ethyl bromide is not a standard method for producing this compound, this sequence of reagents suggests a more complex pathway likely involving the formation of an intermediate that would then be used to functionalize the cyclopentane ring. Further elaboration would be necessary to convert the resulting product into the target molecule.
The Hunsdiecker reaction provides a method for the synthesis of organic halides from the silver salts of carboxylic acids. wikipedia.orgsciencemadness.org In this case, silver cyclopentylacetate would be treated with bromine to yield this compound, carbon dioxide, and silver bromide. sciencemadness.org The reaction is believed to proceed through a radical mechanism. wikipedia.orgorganic-chemistry.orgunacademy.com The silver salt of the carboxylic acid reacts with bromine to form an acyl hypobromite (B1234621) intermediate, which then undergoes decarboxylation to form a radical pair that recombines to produce the final alkyl halide. wikipedia.org This method is an example of both a halogenation and a decarboxylation reaction. wikipedia.org
| Starting Material | Reagent | Product | Reaction Type |
| Silver Cyclopentylacetate | Bromine | This compound | Hunsdiecker Reaction (Brominative Decarboxylation) |
In the synthesis of this compound, particularly from cyclopentylmethanol, the formation of by-products can occur. The high reactivity of strained rings like cyclopentane can lead to undesired secondary reactions. google.com For instance, when using phosphorus tribromide, hindered primary and secondary alcohols may react slowly and could lead to rearrangement products. libretexts.org This is due to the transient formation of carbocation intermediates, which can undergo rearrangement to form more stable carbocations, leading to isomeric products. libretexts.org In the context of reactions involving cyclopentylmethanol, ring expansion to form a more stable six-membered ring is a potential side reaction, especially under conditions that favor carbocation formation. stackexchange.com Careful control of reaction conditions, such as temperature, is crucial to minimize these side reactions. google.com
Iii. Reaction Mechanisms and Pathways of Bromomethyl Cyclopentane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the utility of (bromomethyl)cyclopentane, allowing for the introduction of a wide array of functional groups. These reactions can proceed through different mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile.
Mechanism as an Alkylating Agent
This compound functions as an effective alkylating agent, a molecule that facilitates the transfer of an alkyl group to another molecule. smolecule.com In this role, the carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. The bromine atom, being a good leaving group, departs, allowing for the formation of a new covalent bond between the cyclopentylmethyl group and the nucleophile. smolecule.com This reactivity is central to its application in the synthesis of more complex molecules. smolecule.com
Substitution by Hydroxide (B78521) (OH⁻) to Form Cyclopentylmethanol
When this compound is treated with a hydroxide source, such as sodium hydroxide, it undergoes a nucleophilic substitution reaction to yield cyclopentylmethanol. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbon and displacing the bromide ion. This reaction is a common method for the synthesis of primary alcohols from alkyl halides.
Substitution by Cyanide (CN⁻) to Form Cyclopentyl Cyanide
The reaction of this compound with a cyanide salt, such as potassium cyanide, results in the formation of cyclopentyl cyanide. brainly.com The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the bromide ion. This reaction is significant as it extends the carbon chain by one carbon and introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Substitution by Amines to Form Cyclopentylamine (B150401)
This compound can react with ammonia (B1221849) or primary amines to form cyclopentylamine or N-substituted cyclopentylamines, respectively. scispace.comnih.gov The amine, with its lone pair of electrons on the nitrogen atom, functions as the nucleophile. This reaction is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. nih.gov
| Nucleophile | Reagent Example | Product |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | Cyclopentylmethanol |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Cyclopentyl Cyanide |
| Amine (NH₃) | Ammonia | Cyclopentylamine |
SN1 Mechanism and Carbocation Intermediates
While primary alkyl halides like this compound typically favor the SN2 mechanism due to lower steric hindrance, they can undergo SN1 reactions under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent. brainly.commasterorganicchemistry.comchemistrysteps.com
The initial and rate-determining step of the SN1 mechanism is the spontaneous ionization of the substrate to form a carbocation intermediate. masterorganicchemistry.com In the case of this compound, this involves the departure of the bromide ion to form the primary cyclopentylmethyl carbocation. masterorganicchemistry.com Although primary carbocations are generally unstable, the reaction can proceed, particularly if there is a possibility of rearrangement to a more stable carbocation. masterorganicchemistry.comlibretexts.org The planarity of the resulting carbocation allows for the nucleophile to attack from either face, potentially leading to a mixture of stereoisomers if the starting material is chiral. masterorganicchemistry.com
Carbocation Rearrangements (e.g., Hydride Shift, Ring Expansion to Cyclohexyl Carbocation)
In reactions proceeding through a carbocation intermediate, such as the SN1 mechanism, the initially formed primary cyclopentylmethyl carbocation is highly unstable. pearson.commasterorganicchemistry.com This instability drives rearrangements to form more stable carbocations. quora.commasterorganicchemistry.com Two primary rearrangement pathways are observed: a 1,2-hydride shift and ring expansion. chegg.comlibretexts.orglibretexts.org
The 1,2-hydride shift involves the migration of a hydrogen atom from an adjacent carbon to the carbocation center. This process can lead to the formation of a more stable tertiary carbocation. masterorganicchemistry.commasterorganicchemistry.com
Ring expansion is another common rearrangement for cycloalkylmethyl systems, driven by the relief of ring strain and the formation of a more stable carbocation. quora.comquora.comchemistrysteps.com The cyclopentylmethyl carbocation can undergo a ring expansion to form a more stable secondary cyclohexyl carbocation. quora.comquora.com This rearrangement is energetically favorable as it converts a less stable carbocation into a more stable one and expands a five-membered ring to a more stable six-membered ring. chemistrysteps.comstackexchange.comchemistrysteps.com
These rearrangements often lead to a complex mixture of products. brainly.com
Nucleophilic Attack on Carbocation by Methanol (B129727) (CH₃OH) Leading to Methoxy-substituted Products
Following the formation of carbocation intermediates, whether rearranged or not, a nucleophile can attack to form the final product. masterorganicchemistry.com In the case of solvolysis in methanol, the methanol molecule acts as the nucleophile. brainly.comlibretexts.org
The nucleophilic attack of methanol on the various carbocation intermediates results in a mixture of methoxy-substituted products. brainly.comresearchgate.net For instance, direct attack on the initial primary carbocation (if it occurs before rearrangement) would yield (methoxymethyl)cyclopentane. Attack on the tertiary carbocation formed after a hydride shift would result in a different methoxy-substituted isomer. brainly.com Similarly, attack on the cyclohexyl carbocation formed via ring expansion leads to methoxycyclohexane derivatives. brainly.com The distribution of these products is dependent on the relative stabilities of the carbocations and the rates of their formation and subsequent reaction with methanol. libretexts.org
SN2 Mechanism and Steric Hindrance
This compound is a primary alkyl halide, a class of substrates that are generally well-suited for SN2 reactions due to minimal steric hindrance at the reaction center. masterorganicchemistry.comlibretexts.org The SN2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org
However, the cyclopentyl ring, while less sterically demanding than a tertiary-butyl group, does impart some steric hindrance that can influence the reaction rate compared to simpler primary alkyl halides. The flexibility of the cyclopentane (B165970) ring, which undergoes rapid "pseudorotation," can affect the accessibility of the electrophilic carbon to the incoming nucleophile. Despite this, the primary nature of the electrophilic carbon in this compound makes the SN2 pathway highly probable, especially with strong, unhindered nucleophiles in polar aprotic solvents. libretexts.orgchegg.com
Comparative Reactivity with Other Electrophiles in SN2 Reactions
The rate of an SN2 reaction is sensitive to the structure of the electrophile. libretexts.org When comparing this compound to other alkyl halides, its reactivity is influenced by steric factors. For instance, it is expected to be more reactive than a secondary alkyl halide like (1-bromoethyl)cyclopentane (B2888785) because the primary carbon center in this compound is less sterically hindered, allowing for easier backside attack by a nucleophile. brainly.comquizlet.com
Compared to a linear primary alkyl halide, the cyclopentyl group may slightly decrease the reaction rate due to its bulkiness. Conversely, the reactivity of this compound would be significantly greater than that of a tertiary alkyl halide, which is generally unreactive via the SN2 mechanism due to severe steric hindrance. masterorganicchemistry.comlibretexts.org The nature of the leaving group also plays a crucial role; for example, an analogous iodo-compound would be more reactive than this compound, as iodide is a better leaving group than bromide. libretexts.org
| Electrophile | Substrate Type | Relative SN2 Reactivity | Reason |
|---|---|---|---|
| This compound | Primary | High | Less sterically hindered. brainly.comquizlet.com |
| (1-Bromoethyl)cyclopentane | Secondary | Lower | Increased steric hindrance at the secondary carbon. brainly.comquizlet.com |
| Tertiary Alkyl Halide | Tertiary | Very Low/No Reaction | Severe steric hindrance prevents backside attack. masterorganicchemistry.com |
| Linear Primary Alkyl Halide | Primary | High (Potentially higher than this compound) | Minimal steric hindrance. |
| (Iodomethyl)cyclopentane | Primary | Higher | Iodide is a better leaving group than bromide. libretexts.org |
Elimination Reactions
This compound can also undergo elimination reactions, particularly under strongly basic conditions. These reactions compete with substitution pathways. scribd.comlibretexts.org
Formation of Methylenecyclopentane (B75326) under Strong Basic Conditions (e.g., Potassium tert-Butoxide, KOtBu)
When this compound is treated with a strong, sterically hindered base such as potassium tert-butoxide (KOtBu), an E2 elimination reaction is favored. quimicaorganica.org The bulky base preferentially abstracts a proton from the methyl group, as it is the most accessible. quimicaorganica.orgchemistrysteps.com This concerted process, where the proton is removed, the C=C double bond is formed, and the bromide leaving group departs simultaneously, leads to the formation of methylenecyclopentane as the major product. quimicaorganica.org
Competing Substitution and Elimination Pathways
The competition between substitution (SN2) and elimination (E2) reactions for this compound is governed by the nature of the nucleophile/base. libretexts.orglibretexts.orgchemistrysteps.com
Strong, unhindered nucleophiles/bases (e.g., sodium ethoxide) will likely lead to a significant amount of the SN2 product, although some E2 product may also form. quimicaorganica.org
Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor the E2 pathway, leading to the elimination product, methylenecyclopentane. quimicaorganica.orgvaia.com The bulkiness of the base makes it difficult to act as a nucleophile and attack the electrophilic carbon, thus promoting its role as a base to abstract a proton. chemistrysteps.com
Weak nucleophiles/weak bases in polar protic solvents would favor SN1/E1 pathways, leading to a mixture of substitution and elimination products, complicated by carbocation rearrangements. libretexts.org
| Reagent | Conditions | Predominant Mechanism | Major Product(s) |
|---|---|---|---|
| NaSH in polar aprotic solvent | Strong nucleophile, weak base | SN2 | Cyclopentylmethanethiol |
| KOtBu (Potassium tert-butoxide) | Strong, hindered base | E2 | Methylenecyclopentane quimicaorganica.org |
| CH₃OH (Methanol) | Weak nucleophile, weak base (solvolysis) | SN1/E1 | Mixture including methoxy-substituted and rearranged products brainly.com |
| NaOEt (Sodium ethoxide) | Strong, unhindered base/nucleophile | SN2 and E2 in competition | (Ethoxymethyl)cyclopentane and Methylenecyclopentane quimicaorganica.org |
Radical Reactions
Radical reactions offer an alternative pathway to the more common ionic reactions. These processes involve intermediates with unpaired electrons and are typically initiated by light or a radical initiator.
Radical-initiated substitutions of this compound can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. While NBS is often used for allylic or benzylic bromination, it can also participate in the halogenation of alkanes. The puckering of the cyclopentane ring can lead to the formation of transiently reactive sites. In the context of radical reactions, it is also noteworthy that the radical addition of hydrogen bromide (HBr) to vinylcyclobutane unexpectedly yields this compound as the major product, highlighting the propensity for ring expansion to form the more stable cyclopentane ring system via a radical intermediate. chegg.com
Solvolysis Studies
Solvolysis, a reaction where the solvent acts as the nucleophile, is a cornerstone for investigating reaction mechanisms, particularly the competition between SN1, SN2, E1, and E2 pathways. The solvolysis of this compound, especially when assisted by a Lewis acid like silver nitrate (B79036), provides deep insights into carbocation rearrangements and product distributions. brainly.compearson.compearson.comchegg.comchegg.comchegg.comchegg.com
The solvolysis of this compound in methanol is significantly accelerated by the presence of silver nitrate (AgNO₃). pearson.compearson.comchegg.com The silver ion coordinates with the bromine atom, facilitating the departure of the bromide ion and the formation of a primary carbocation, the cyclopentylmethyl carbocation. pearson.com This initial carbocation is inherently unstable and prone to rearrangement. The reaction proceeds primarily through an SN1-like mechanism due to the formation of this carbocation intermediate. brainly.com
The solvolysis of this compound in methanol, particularly with silver-ion assistance, yields a complex mixture of products, demonstrating the intricate pathways available to the carbocation intermediate. brainly.comchegg.com The initially formed cyclopentylmethyl carbocation can undergo a rapid 1,2-hydride shift, leading to the formation of a more stable tertiary carbocation, the 1-methylcyclopentyl cation. Alternatively, it can undergo ring expansion to form a secondary cyclohexyl cation. These carbocation intermediates are then trapped by the solvent (methanol) or undergo elimination to give a variety of products.
A typical product distribution from the silver-assisted solvolysis in methanol includes:
(Cyclopentyl)methyl methyl ether : The product of direct SN1 substitution without rearrangement.
1-Methoxy-1-methylcyclopentane : Formed from the trapping of the rearranged tertiary 1-methylcyclopentyl cation by methanol.
(Methoxymethyl)cyclopentane : Another potential substitution product.
Cyclohexene : An elimination product arising from the rearranged cyclohexyl cation.
Methoxycyclohexane : The result of the methanol trapping the cyclohexyl cation. brainly.com
The formation of these products highlights the competition between substitution and elimination, as well as the propensity for carbocation rearrangements to yield more stable intermediates.
Kinetic studies provide quantitative data on the rates of reaction and offer further evidence for the proposed mechanisms. The rate of solvolysis of this compound is influenced by the solvent, the presence of a catalyst like silver nitrate, and the structure of the substrate itself.
Comparative kinetic studies between cyclopentane and cyclohexane (B81311) derivatives in radical brominations have been conducted, revealing differences in reactivity that can be attributed to ring strain and C-H bond strengths. scispace.comresearchgate.net These studies, while not directly on the solvolysis of this compound, underscore the importance of the cycloalkane ring structure in influencing reaction rates.
Iv. Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of (Bromomethyl)cyclopentane, offering precise insights into the hydrogen and carbon skeletal framework.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the identity of this compound by analyzing the chemical environment of its hydrogen atoms. The spectrum displays characteristic signals that correspond to the protons of the bromomethyl group (-CH₂Br) and the cyclopentane (B165970) ring. The methylene (B1212753) protons of the bromomethyl group are deshielded by the adjacent electronegative bromine atom and typically resonate as a doublet in the downfield region of the spectrum. The protons on the cyclopentane ring produce a series of multiplets due to complex spin-spin coupling.
A representative ¹H NMR data interpretation for this compound is summarized below:
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| -CH₂Br | ~3.32 | Doublet (d) |
| Cyclopentane-CH | Multiplet | Multiplet |
| Cyclopentane-CH₂ | Multiplet | Multiplet |
| Data sourced and compiled from representative spectra. |
The integration of these signals provides the ratio of protons in the different environments, further confirming the molecular structure.
Complementing ¹H NMR, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbon atom of the bromomethyl group is significantly shifted downfield due to the deshielding effect of the bromine atom. The carbon atoms of the cyclopentane ring appear at characteristic chemical shifts in the aliphatic region of the spectrum.
A typical ¹³C NMR data summary for this compound is as follows:
| Carbon Assignment | Chemical Shift (δ) ppm |
| -C H₂Br | ~38.5 |
| C H (ring) | ~42.3 |
| -C H₂- (ring, C2/C5) | ~32.4 |
| -C H₂- (ring, C3/C4) | ~25.5 |
| Data sourced and compiled from representative spectra. |
While not directly applicable to this compound itself, ²⁹Si NMR spectroscopy is a powerful tool for characterizing its organosilicon derivatives. Should the bromomethyl group be used to introduce a silicon-containing moiety (e.g., via reaction with a silyl (B83357) anion), ²⁹Si NMR would be essential for structural confirmation. The chemical shift of the ²⁹Si nucleus is highly sensitive to its electronic environment and the nature of the substituents attached to the silicon atom. uni-muenchen.denih.gov
For instance, the formation of a cyclopentylmethyl-substituted silane (B1218182) would yield a characteristic ²⁹Si NMR signal. The precise chemical shift would depend on the other groups attached to the silicon. arkat-usa.org The presence of J-coupling between ²⁹Si and nearby protons (²J(Si-H)) or carbons (¹J(Si-C)) can further aid in detailed structural assignments. researchgate.net This technique is particularly valuable in polysilacycloalkane synthesis where silicon atoms are incorporated into cyclic structures. arkat-usa.orgkyoto-u.ac.jp
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. The most prominent features in the IR spectrum of this compound are the C-H stretching and bending vibrations of the cyclopentane ring and the C-Br stretching vibration. The absence of absorptions in other regions (e.g., O-H or C=O stretching regions) confirms the purity of the compound. docbrown.info
Key IR absorption bands for this compound include:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 2970 |
| CH₂ Bend (scissoring) | ~1450 |
| C-Br Stretch | 550 - 650 |
| Data compiled from typical values for alkyl halides and cycloalkanes. docbrown.infonist.gov |
The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which can be used for identification by comparison with a reference spectrum. docbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pathways of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) confirms the molecular formula. The molecular weight of this compound is 163.06 g/mol , and its monoisotopic mass is 162.00441 Da. nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern provides structural information. A primary fragmentation pathway involves the loss of the bromine atom to form a stable cyclopentylmethyl carbocation.
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Identity |
| [C₆H₁₁Br]⁺ | 162/164 | Molecular Ion (M⁺) |
| [C₆H₁₁]⁺ | 83 | [M-Br]⁺ |
| [C₅H₉]⁺ | 69 | Loss of CH₂Br |
| Data compiled based on fragmentation principles and compound mass. nih.govnist.gov |
The fragmentation patterns of derivatives of this compound in mass spectrometry are highly dependent on the nature of the introduced functional group. core.ac.ukthieme-connect.de For example, if the bromine is substituted to form an ether or an amine, the fragmentation will be directed by the new heteroatom.
Ether Derivatives (e.g., Cyclopentylmethyl methyl ether): Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) would be a dominant fragmentation pathway, leading to the formation of a stable oxonium ion.
Organosilicon Derivatives: Fragmentation would likely involve cleavage of the C-Si bond or bonds on the silicon substituents. The stability of silicon-containing cations would dictate the major fragment ions observed. arkat-usa.org
Cyclic Derivatives: If this compound is used to form larger cyclic or polycyclic structures, the fragmentation will be governed by the stability of the resulting cyclic fragments and may involve complex rearrangements. aip.org
These unique fragmentation pathways are diagnostic and allow for the structural elucidation of more complex molecules synthesized from this compound. libretexts.org
Gas Chromatography (GC) for Purity and Isomer Distinction
Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like this compound and for separating its isomers. vscht.cz The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. phenomenex.com The time it takes for a compound to travel through the column to the detector is known as the retention time, a key parameter for identification. phenomenex.com
For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a polydimethylsiloxane (B3030410) or a cyanopropylphenyl-polydimethylsiloxane stationary phase, is typically employed. researchgate.netbohrium.com The choice of stationary phase is critical, as its interaction with the analytes influences the separation. phenomenex.com The oven temperature is another crucial parameter; a temperature program starting at a lower temperature and gradually increasing allows for the separation of compounds with a range of boiling points. researchgate.net
Impurities in a this compound sample, such as unreacted starting materials or by-products from synthesis, will have different retention times and appear as separate peaks in the chromatogram. vscht.cz The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.
Distinguishing between isomers of this compound, such as 1-bromo-1-methylcyclopentane (B3049229) or stereoisomers, is also achievable with GC. oup.comnih.gov Isomers often have very similar boiling points, but their different shapes and polarities can lead to slightly different interactions with the stationary phase, resulting in different retention times. nih.gov For instance, cis and trans isomers can often be separated, with the trans isomer typically eluting earlier. nih.gov The use of high-resolution capillary columns can enhance the separation of closely related isomers. lookchem.com
A hypothetical GC analysis of a this compound sample might yield the following results:
Table 1: Hypothetical GC Retention Times for this compound and Related Isomers
| Compound | Retention Time (minutes) |
|---|---|
| This compound | 10.5 |
| 1-Bromo-1-methylcyclopentane | 10.2 |
| cis-1-Bromo-2-methylcyclopentane | 10.8 |
| trans-1-Bromo-2-methylcyclopentane | 10.7 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is another essential technique for assessing the purity of chemical compounds. acs.org It separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. google.comnih.gov HPLC is particularly useful for less volatile compounds or those that might decompose at the high temperatures used in GC. acs.org
For the analysis of this compound, a non-polar, halogenated hydrocarbon, reversed-phase HPLC is a common choice. researchgate.netresearchgate.net In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sigmaaldrich.com Compounds are separated based on their hydrophobicity, with more non-polar compounds having longer retention times.
Alternatively, normal-phase HPLC can be used, where the stationary phase is polar (e.g., silica) and the mobile phase is non-polar (e.g., hexane). google.com The choice between reversed-phase and normal-phase depends on the specific impurities that need to be separated. The separation of halogenated compounds can also be achieved using specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, which can provide unique selectivity based on polar and aromatic interactions. chromforum.org
A UV detector is often used in HPLC, as many organic compounds absorb ultraviolet light. researchgate.net The purity of a this compound sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Table 2: Typical HPLC Conditions for the Purity Assessment of Halogenated Hydrocarbons
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) or Silica (Normal-Phase) |
| Mobile Phase | Acetonitrile/Water gradient (Reversed-Phase) or Hexane/Isopropanol (Normal-Phase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Electron Diffraction Analysis for Molecular Geometry
Electron diffraction is a powerful technique for determining the precise molecular structure of gas-phase molecules, including bond lengths, bond angles, and conformational information. caltech.eduuomustansiriyah.edu.iq In this method, a beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to deduce the geometric arrangement of the atoms. acs.org
Table 3: Selected Molecular Geometry Parameters for Bromocyclopentane (B41573) from Electron Diffraction Data. researchgate.net
| Parameter | Value |
|---|---|
| Average C–C bond length | 1.540 ± 0.002 Å |
| C–Br bond length | Not specified |
| Ring puckering amplitude (ρ) | 0.37 ± 0.02 Å |
| Conformational Energy Difference (Axial vs. Equatorial Br) | 0.74 ± 0.40 kcal/mol |
This data indicates a non-planar cyclopentane ring with a defined puckering. The energy difference between conformations where the bromine atom is in an axial versus an equatorial position is relatively small, indicating a dynamic conformational equilibrium. researchgate.net
V. Applications of Bromomethyl Cyclopentane in Organic Synthesis
Role as a Versatile Building Block and Reactive Intermediate
(Bromomethyl)cyclopentane serves as a versatile building block and a reactive intermediate in a multitude of organic reactions. Its utility stems from the presence of two key structural features: the cyclopentane (B165970) ring and the reactive bromomethyl group. The cyclopentane moiety is a common scaffold found in many biologically active compounds, and its incorporation can influence a molecule's lipophilicity and conformational rigidity.
The primary site of reactivity in this compound is the carbon-bromine (C-Br) bond. Bromine, being an effective leaving group, facilitates nucleophilic substitution reactions. When heated in a solvent like methanol (B129727), the compound can undergo solvolysis, leading to substitution products where the bromine is replaced by a methoxy (B1213986) group. nih.gov This reactivity allows the cyclopentylmethyl group (C₅H₉CH₂–) to be readily attached to a wide range of nucleophiles, making it an essential precursor for constructing more elaborate molecular architectures.
Synthesis of Complex Organic Molecules
The reactivity of this compound makes it a valuable tool for synthetic chemists aiming to build complex organic molecules containing a cyclopentylmethyl fragment.
In medicinal chemistry and agrochemical research, the cyclopentane ring is considered a "privileged scaffold" due to its prevalence in numerous biologically active compounds. This compound acts as a key synthetic intermediate, providing a straightforward method for introducing the lipophilic cyclopentylmethyl group into potential drug candidates or new agrochemicals. This modification can be crucial for tuning the biological activity, selectivity, and pharmacokinetic properties of a molecule. Its role as a crucial component in the synthesis of active pharmaceutical ingredients (APIs) and compounds for crop protection underscores its importance in these industries. organic-chemistry.org
Heterocyclic compounds are a cornerstone of pharmaceutical and materials science. A common and powerful method for functionalizing nitrogen-containing heterocycles is N-alkylation. This reaction typically involves treating the heterocycle with a base to deprotonate the nitrogen atom, creating a potent nucleophile. This nucleophilic nitrogen can then react with an alkyl halide, such as this compound, in a nucleophilic substitution reaction to form a new carbon-nitrogen bond. organic-chemistry.org This process allows for the direct attachment of the cyclopentylmethyl group to the heterocyclic ring system, a strategy often employed to modify the biological profile of the parent heterocycle.
Table 1: Representative N-Alkylation of Heterocycles with this compound This table displays a general reaction scheme and is for illustrative purposes.
| Heterocyclic Substrate | Reagents | Product |
|---|
This compound is a useful precursor for the synthesis of organosilicon compounds, which contain carbon-silicon bonds. The synthesis typically proceeds through an organometallic intermediate. First, this compound is reacted with magnesium metal to form the corresponding Grignard reagent, cyclopentylmethylmagnesium bromide. This highly nucleophilic organometallic compound can then react with various silicon halides, such as dichlorodimethylsilane (B41323) or silicon tetrachloride. In this step, the cyclopentylmethyl group displaces a chloride ion from the silicon center, forming a stable silicon-carbon bond. This method provides a versatile route to cyclopentylmethyl-substituted silanes, which are valuable in materials science and as synthetic intermediates.
Organotellurium compounds, which feature a carbon-tellurium bond, have applications in organic synthesis. This compound can be used to synthesize symmetrical diorganotellurides. The reaction involves treating a tellurium source, such as lithium telluride (Li₂Te), with two equivalents of the alkyl bromide. The telluride anion acts as a powerful nucleophile, displacing the bromide ion from two molecules of this compound in a standard SN2 reaction. This process results in the formation of bis(cyclopentylmethyl)telluride, creating two new carbon-tellurium bonds. nih.gov
Sulfonimidamides are sulfur(VI) functional groups of increasing interest in medicinal chemistry. These compounds can be functionalized through alkylation at the nitrogen atom. In the case of a tertiary sulfonimidamide, the nitrogen atom can be deprotonated with a suitable base to generate a nucleophilic anion. This anion can then be treated with an electrophile, such as this compound, to introduce the cyclopentylmethyl group onto the nitrogen. This N-alkylation reaction is a direct method for synthesizing more complex sulfonimidamide derivatives for evaluation in drug discovery programs.
Table 2: General Scheme for N-Alkylation of Tertiary Sulfonimidamides This table displays a general reaction scheme and is for illustrative purposes.
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| Tertiary Sulfonimidamide | This compound | Base (e.g., NaH) | N-(Cyclopentylmethyl)sulfonimidamide |
Benzo[c]chromen-6-one Derivatives
This compound is employed in the synthesis of benzo[c]chromen-6-one derivatives, a class of compounds investigated for their potential as phosphodiesterase II inhibitors. In a multi-step synthesis, the process commences with the reaction of 2-bromobenzoic acids and resorcinol (B1680541) to form hydroxylated intermediates. These intermediates are then reacted with this compound in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the desired 3-(Cyclopentylmethoxy)-6H-benzo[c]chromen-6-one. nih.gov This synthetic strategy allows for the introduction of various substituents onto the benzo[c]chromen-6-one scaffold, facilitating the exploration of structure-activity relationships for potential therapeutic applications. nih.gov
Table 1: Synthesis of 3-(Cyclopentylmethoxy)-6H-benzo[c]chromen-6-one
| Starting Materials | Reagents and Conditions | Product | Significance |
|---|---|---|---|
| This compound, Hydroxylated 6H-benzo[c]chromen-6-one intermediate | K₂CO₃, DMF, 80~120 °C, 3.5~30 h | 3-(Cyclopentylmethoxy)-6H-benzo[c]chromen-6-one | Investigated as a potential phosphodiesterase II inhibitor nih.gov |
Precursor for Further Functionalization
The bromine atom in this compound is an excellent leaving group, making the compound an ideal precursor for a variety of nucleophilic substitution reactions. This allows for the facile introduction of different functional groups at the methyl position of the cyclopentane ring.
Chloromethylcyclopentane can be prepared from this compound through a halide exchange reaction, a type of nucleophilic substitution. This transformation is typically achieved by treating this compound with a source of chloride ions, such as sodium chloride, in a suitable polar aprotic solvent like acetone. This reaction, often referred to as the Finkelstein reaction, proceeds via an S\N2 mechanism where the chloride ion acts as the nucleophile, displacing the bromide ion.
Similarly, this compound can be converted to cyanomethylcyclopentane, also known as cyclopentylacetonitrile. This is accomplished through a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. The cyanide ion displaces the bromide ion, forming a new carbon-carbon bond and extending the carbon chain by one. This reaction is a valuable tool for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
Table 2: Functional Group Interconversion of this compound
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Sodium Chloride (NaCl) | Chloromethylcyclopentane | Nucleophilic Substitution (Halide Exchange) |
| This compound | Sodium Cyanide (NaCN) | Cyanomethylcyclopentane | Nucleophilic Substitution |
Stereoselective Synthesis Utilizing this compound Derivatives
While specific examples detailing the direct use of this compound in stereoselective synthesis are not extensively documented in readily available literature, its derivatives and analogous structures are instrumental in the stereocontrolled construction of complex cyclopentane-containing molecules. The principles of stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.
For instance, in the synthesis of spirooxindole-fused cyclopentanes, a related bromo-functionalized precursor, 3-bromo-1-nitropropane, is utilized in an asymmetric organocascade Michael/spirocyclization reaction. This reaction, catalyzed by a chiral bifunctional catalyst, proceeds with high stereoselectivity to afford chiral spirooxindole-fused cyclopentanes. This example highlights the potential for using bromo-functionalized acyclic precursors to construct chiral cyclopentane rings. It is conceivable that chiral derivatives of this compound could be employed in similar stereoselective transformations to generate enantiomerically enriched cyclopentane-containing products. The development of such methodologies would be of significant interest for the synthesis of biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.
Vi. Computational Chemistry and Theoretical Studies
Prediction of Reaction Pathways
Computational methods are instrumental in forecasting the likely chemical transformations that (Bromomethyl)cyclopentane will undergo. As a primary alkyl halide, its reactivity is dominated by nucleophilic substitution and elimination reactions. masterorganicchemistry.com Theoretical models predict that it can participate in several key reaction types:
Nucleophilic Substitution (SN1 and SN2): The molecule can undergo substitution reactions where the bromine atom is replaced by a nucleophile. Because the bromomethyl group is attached to a primary carbon, the SN2 mechanism is generally favored due to the relative instability of a primary carbocation and lower steric hindrance. masterorganicchemistry.comlibretexts.org Computational studies, such as those using Density Functional Theory (DFT), indicate that the equatorial conformation of the bromomethyl group is more stable, minimizing steric hindrance and facilitating backside attack by nucleophiles as required for the SN2 pathway. The flexibility of the cyclopentane (B165970) ring is also a key factor, as it can help stabilize the crowded five-coordinate transition state of an SN2 reaction.
Elimination (E1 and E2): this compound can also undergo elimination to form methylenecyclopentane (B75326). chegg.com When treated with a strong, non-bulky base, the SN2 pathway typically competes. However, the use of a strong, sterically hindered base favors the E2 mechanism. masterorganicchemistry.com The E1 pathway is considered unlikely due to the high energy of the primary carbocation intermediate that would need to form. masterorganicchemistry.comlibretexts.org
Software tools such as Reaxys and ACD/Labs Percepta utilize algorithms that analyze factors like bond energies and known reaction precedents to predict these potential pathways and outcomes.
| Reaction Type | Predicted Mechanism | Typical Reagents/Conditions | Primary Product(s) | Computational Insight |
|---|---|---|---|---|
| Nucleophilic Substitution | SN2 | Strong Nucleophiles (e.g., CN-, OH-) | Cyclopentylacetonitrile, Cyclopentylmethanol | Favored due to primary substrate; ring flexibility stabilizes transition state. masterorganicchemistry.com |
| Elimination | E2 | Strong, Bulky Base (e.g., KOtBu) | Methylenecyclopentane | Favored by sterically hindered bases to avoid SN2 competition. masterorganicchemistry.com |
Analysis of Bond Dissociation Energies (BDEs) and Transition States
The stability of chemical bonds and the energy of transition states are fundamental properties that govern reaction rates and mechanisms. Computational chemistry allows for the precise calculation of these values.
The Carbon-Bromine (C-Br) bond is the most reactive site in this compound for many transformations. Its bond dissociation energy (BDE) is a critical parameter. The BDE for the C-Br bond in primary alkyl bromides is approximately 68-70 kcal/mol (285-293 kJ/mol). cengage.com This relatively low value, compared to C-H or C-C bonds, indicates its susceptibility to cleavage, particularly in substitution reactions and radical-initiated processes. In contrast, the BDE for a secondary C-H bond on the cyclopentane ring is significantly higher, estimated at around 95 kcal/mol. yale.edu
Transition state analysis provides a deeper understanding of reaction kinetics. For an SN2 reaction, computational models show a transition state where the incoming nucleophile and the departing bromide are partially bonded to the methylene (B1212753) carbon. libretexts.org The puckered geometry of the cyclopentane ring creates torsional strain, and the partial flattening of the ring in the transition state can help alleviate this strain, thereby lowering the activation energy and accelerating the reaction compared to more rigid systems. libretexts.org These computational models can quantify the energy barrier (activation energy) that must be overcome, explaining why certain pathways are kinetically favored over others. libretexts.org
| Bond | Molecule Context | Approximate BDE (kcal/mol) | Significance |
|---|---|---|---|
| R-CH2-Br | Primary Alkyl Bromide | 68-70 | Relatively weak; indicates the reactive site for substitution. cengage.com |
| C5H9-H | Secondary C-H on Cyclopentane | ~95 | Stronger than C-Br; less likely to break under non-radical conditions. yale.edu |
| C-C | Within Cyclopentane Ring | ~88 | Generally stable under typical reaction conditions. cengage.com |
Retrosynthetic Algorithms in Synthesis Design
Retrosynthesis is the process of deconstructing a target molecule into simpler, readily available precursors. nih.gov Computational algorithms have become indispensable in modern synthesis planning, offering systematic and unbiased approaches to discovering viable synthetic routes.
For a relatively simple molecule like this compound, retrosynthetic analysis often points to a few high-yield pathways. Algorithms used in platforms like Reaxys prioritize routes with the fewest steps and highest theoretical yields. A common disconnection identified by such algorithms involves breaking the C-Br bond, suggesting a halide substitution reaction. This leads back to Cyclopentylmethanol as a logical precursor, which can be brominated using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
More advanced retrosynthetic models employ machine learning and artificial intelligence, often treating retrosynthesis as a sequence-to-sequence translation problem where the product's molecular representation (like SMILES) is converted into the reactants' representations. paperswithcode.comchemrxiv.org These transformer-based algorithms are trained on vast databases of known reactions. nih.govpaperswithcode.com They can be integrated into a tree-search framework, which explores multiple disconnection strategies simultaneously. Each potential route is assigned a score based on factors like the number of steps, the predicted success of each reaction, and the commercial availability or simplicity of the precursors. nih.gov This allows for the rapid identification of the most efficient and practical synthetic strategies, confirming that the conversion of Cyclopentylmethanol is a primary and highly ranked route for this compound.
Vii. Derivatives and Analogues of Bromomethyl Cyclopentane
Synthesis of Structurally Modified Derivatives
The bromomethyl group attached to the cyclopentane (B165970) ring is a versatile functional handle that readily participates in nucleophilic substitution and elimination reactions, allowing for the synthesis of a wide array of derivatives. The primary nature of the alkyl halide favors SN2 reactions, leading to direct replacement of the bromine atom by various nucleophiles.
Common transformations include the synthesis of:
Cyclopentylmethanamine: By reaction with ammonia (B1221849) (NH₃).
Cyclopentylmethanol: Through hydrolysis with reagents like sodium hydroxide (B78521) (NaOH).
Cyclopentylmethyl cyanide: Via substitution with potassium cyanide (KCN).
Beyond these simple substitutions, (Bromomethyl)cyclopentane serves as a key intermediate in the construction of more complex molecular architectures. It is utilized in the synthesis of certain organogermanium compounds, as well as more elaborate structures like spiro[4.4]nonane derivatives, octahydropentalenes, and linear triquinanes. smolecule.com Its role as a building block extends to the pharmaceutical and agrochemical industries, where the cyclopentylmethyl moiety is incorporated into larger, biologically active molecules. smolecule.com
An example of its application in complex synthesis is in the preparation of fluorinated derivatives of Tubastatin A, where the cyclopentane group is introduced into the final structure. Radical cyclization reactions involving derivatives like (bromomethyl)dimethylsilyl propargyl ethers also showcase its utility in forming intricate ring systems.
Comparison with Structurally Similar Compounds
The reactivity and properties of this compound can be contextualized by comparing it with other brominated alkanes, including its isomers and analogues with varying ring sizes.
Within the family of brominated cyclopentanes, the position of the bromine atom significantly influences reactivity. This compound is a primary alkyl halide, whereas bromocyclopentane (B41573) is a secondary one. This structural difference dictates the preferred reaction pathways. Primary halides like this compound strongly favor SN2 reactions due to lower steric hindrance at the reaction center. chegg.com In contrast, secondary halides like bromocyclopentane can undergo both SN2 and E2 reactions, and also SN1/E1 reactions if a stable carbocation can be formed. The cyclopentane ring has inherent angle strain, which can influence reaction rates compared to open-chain analogues. brainly.comchegg.com For instance, 4-bromocyclopentene (B1267290) is reported to be less reactive than bromocyclopentane in solvolysis reactions, an effect attributed to the strain energy required to achieve a suitable conformation for anchimeric assistance from the double bond. sit.edu.cn
This structural isomer of this compound also features a primary carbon-bromine bond, but the bromine atom is one carbon further away from the ring. This extension of the ethyl chain introduces greater steric bulk and conformational flexibility, which can impact reaction kinetics. For example, in certain substitution reactions, the increased steric hindrance in (2-Bromoethyl)cyclopentane can lead to lower synthetic yields compared to this compound. Furthermore, under SN1 conditions, (2-Bromoethyl)cyclopentane is prone to carbocation rearrangements, leading to a mixture of products.
In contrast to the primary halide this compound, 1-Bromo-1-methylcyclopentane (B3049229) is a tertiary alkyl halide. This structural change dramatically shifts its reactivity profile. Due to significant steric hindrance around the tertiary carbon and the relative stability of the resulting tertiary carbocation, it almost exclusively undergoes SN1 and E1 reactions. SN2 reactions are not observed. The formation of this compound can be achieved, for example, by the reaction of methylenecyclopentane (B75326) with hydrogen bromide. dss.go.th
Comparing this compound with its larger ring analogues, Bromomethylcyclohexane and Bromomethylcycloheptane, reveals the influence of ring strain and conformation on reactivity. The five-membered ring of cyclopentane possesses a notable amount of angle strain. The cyclohexane (B81311) ring is virtually strain-free, adopting a stable chair conformation. The cycloheptane (B1346806) ring has a similar level of strain to cyclopentane but is much more flexible.
This difference in ring strain and flexibility affects the energy of both the ground state and the transition states of reactions. This compound is noted for having a good balance between stability and reactivity. smolecule.com While Bromomethylcyclohexane exhibits similar reactivity, the larger, strain-free ring can influence reaction rates. smolecule.com Generally, the reactivity of cycloalkylmethyl bromides in SN2 reactions tends to decrease as the ring size increases from three to five or six, due to increasing steric hindrance from the ring.
Viii. Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
Traditional methods for synthesizing alkyl halides often involve harsh reagents and conditions. ijrpr.com A significant future trend is the development of greener, more efficient synthetic pathways for (bromomethyl)cyclopentane. Research is focusing on minimizing waste, reducing energy consumption, and utilizing less hazardous materials, in line with the principles of green chemistry. ijrpr.com
Key areas of development include:
Catalytic Processes: Moving away from stoichiometric reagents towards catalytic methods can significantly improve atom economy. ijrpr.com For instance, the development of novel catalysts for the bromination of cyclopentane-based precursors is an active area of research.
Photoredox Catalysis: This technique uses light to drive chemical reactions under mild conditions. Organophotoredox catalysis, using catalysts like Eosin Y, has shown promise for achieving high stereoselectivity in bromination reactions, a method that could be adapted for this compound synthesis. smolecule.com
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and time, leading to higher yields and purity. acs.org Applying flow chemistry to the synthesis of this compound could enhance safety and scalability.
Alternative Brominating Agents: While N-bromosuccinimide (NBS) is a common reagent for radical bromination smolecule.com, research into more sustainable alternatives is ongoing. This includes exploring methods that utilize atmospheric oxygen as the terminal oxidant, which represents a significant advancement in sustainable industrial production. smolecule.com
Table 1: Comparison of Synthetic Methodologies for Alkyl Halides
| Method | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Emerging Approach |
|---|---|---|---|
| Catalysis | Use of stoichiometric reagents, often with Lewis acids. ncert.nic.in | Transition metal catalysis, photoredox catalysis. smolecule.compatsnap.com | Higher efficiency, lower waste, milder reaction conditions. |
| Reagents | Halogen acids, elemental bromine. ijrpr.com | N-bromosuccinimide (NBS), enzymatic halogenation. smolecule.com | Greater selectivity, reduced toxicity, safer handling. |
| Solvents | Chlorinated solvents (e.g., CCl₄). smolecule.com | Ionic liquids, solvent-free conditions. ijrpr.comsmolecule.com | Reduced environmental impact, potential for catalyst recycling. smolecule.com |
| Energy Input | High temperatures, prolonged heating. numberanalytics.com | Light (photocatalysis), microwave irradiation. patsnap.comresearchgate.net | Faster reaction times, lower energy consumption. |
Exploration of Novel Reactivity Patterns
This compound typically undergoes nucleophilic substitution and elimination reactions. However, modern synthetic chemistry is uncovering more nuanced and powerful ways to utilize the reactivity of alkyl halides. ijrpr.com
Future explorations will likely focus on:
Radical Reactions: The C-Br bond can be homolytically cleaved to generate a cyclopentylmethyl radical. This intermediate can participate in a variety of bond-forming reactions. acs.org Merging boryl radical-mediated halogen-atom transfer with copper catalysis, for example, enables the conversion of alkyl halides into radicals for subsequent functionalization, a strategy applicable to this compound. acs.org
Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) are powerful tools for C-C bond formation. patsnap.comacs.org While challenging, the coupling of sp³-hybridized carbons like that in this compound is a major focus. Recent advances using nickel catalysis and photoredox-mediated methods are expanding the scope of these reactions to include alkyl halides. patsnap.comacs.org
Domino Reactions: Designing reaction cascades where this compound is an initial reactant can lead to the rapid assembly of complex molecular architectures. acs.orgthieme-connect.com A domino reaction could be triggered by a substitution or radical formation, followed by intramolecular cyclizations or rearrangements.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry is becoming an indispensable tool in modern organic synthesis. ijrpr.com For this compound, computational modeling can provide deep insights that accelerate research and development.
Emerging trends in this area include:
Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways, identify transition states, and calculate activation energies. ijrpr.com This helps in understanding the nuanced reactivity of this compound in different chemical environments and predicting reaction outcomes. ijrpr.comneurips.cc
Machine Learning for Reaction Prediction: AI and machine learning algorithms are being trained on vast datasets of chemical reactions to predict the products of novel reactant combinations. acs.orgharvard.edu Such models can be used to screen potential reactions for this compound, identifying promising pathways for further experimental investigation. acs.org A neural network approach, for instance, can predict reaction types based on the fingerprints of reactants and reagents. harvard.edu
Reaction Optimization: Statistical methods like Design of Experiments (DoE), often coupled with automated reactor systems, can efficiently optimize reaction conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts. acs.org This data-driven approach can significantly shorten the development time for new synthetic procedures involving this compound.
Table 2: Applications of Computational Modeling in this compound Research
| Modeling Technique | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms. ijrpr.com | Understanding of transition states and reaction energetics. |
| Machine Learning Algorithms | Predicting major products and reaction types. acs.orgharvard.edu | Rapid screening of potential synthetic routes and reagents. |
| Molecular Dynamics (MD) Simulations | Studying solvent effects and conformational preferences. ijrpr.com | Insight into how the reaction environment influences reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatives. | Guiding the design of new bioactive molecules. |
Applications in New Material Synthesis
The functional group tolerance and defined structure of this compound make it an attractive monomer or precursor for advanced materials. numberanalytics.comsmolecule.com Its incorporation can impart specific properties to the resulting material.
Future research is expected to explore:
Functional Polymers: this compound can be used to synthesize polymers with pendant cyclopentyl groups. These groups can influence the material's thermal properties, crystallinity, and solubility. Research into alkyl halide-functional cyclic carbonates has shown that the presence of the halide can lead to materials with a high tendency to crystallize. diva-portal.org
Specialty Chemicals: As an intermediate, it can be used in the synthesis of more complex molecules for applications like liquid crystals or organic light-emitting diodes (OLEDs). smolecule.commdpi.com
Surface Modification: The reactive bromomethyl group can be used to graft cyclopentane (B165970) moieties onto surfaces, altering their hydrophobicity, biocompatibility, or adhesive properties.
Expanding the Scope of Biological Applications Through Derivatization
While this compound itself is not typically used as a drug, its scaffold is a key component in many biologically active molecules. ontosight.aiontosight.ai Derivatization is a cornerstone of medicinal chemistry, and the reactive C-Br bond of this compound provides a convenient handle for creating libraries of new compounds for biological screening. smolecule.comsmolecule.com
Key future directions include:
Bioisosteric Replacement: The cyclopentane ring is often used as a bioisostere for other cyclic or aromatic structures in drug design to improve properties like metabolic stability or binding affinity. nih.gov Researchers are investigating cyclopentane-1,2-diones as potential bio-isosteres for the carboxylic acid functional group, a strategy that could be applied to derivatives of this compound. nih.gov
Synthesis of Novel Scaffolds: this compound can serve as a starting point for synthesizing more complex scaffolds, such as fused ring systems or spirocycles, which are of interest in drug discovery. nih.govresearchgate.net For example, Δ2-isoxazoline fused cyclopentane derivatives have demonstrated significant antimicrobial and potential anticancer activity. researchgate.net
Targeted Covalent Inhibitors: The bromomethyl group can act as a reactive handle to form a covalent bond with a specific nucleophilic residue (e.g., cysteine) in a target protein. This strategy is increasingly used to develop highly potent and selective enzyme inhibitors. smolecule.com
Q & A
Q. What are the established synthetic routes for (Bromomethyl)cyclopentane, and how do reaction conditions influence yield?
this compound (C₆H₁₁Br, CAS 3814-30-0) is typically synthesized via bromination of cyclopentylmethanol using reagents like PBr₃ or HBr under controlled conditions. Alternative methods include radical bromination of methylcyclopentane, though selectivity challenges may arise due to competing C–H bond activation at other positions . Reaction optimization requires monitoring temperature (e.g., 0–5°C for PBr₃-mediated reactions) to minimize side products. Purity is verified via GC-MS or NMR, with deuterated analogs (e.g., this compound-d₁₁) synthesized similarly using deuterated precursors .
Q. How is the structural integrity of this compound confirmed in experimental settings?
Structural validation employs ¹H/¹³C NMR and mass spectrometry . The bromomethyl group (–CH₂Br) exhibits distinct NMR signals: in ¹H NMR, the –CH₂– protons resonate at δ 3.3–3.5 ppm (triplet, J = 6–7 Hz), split by coupling with adjacent cyclopentane protons. ¹³C NMR shows the Br-bearing carbon at δ 25–30 ppm. High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]⁺ at m/z 163.06 . Comparative analysis with deuterated derivatives (e.g., cyclopentane-d₁₁ analogs) helps resolve overlapping signals in complex mixtures .
Q. What safety protocols are critical for handling this compound in laboratory environments?
The compound is moisture-sensitive and emits toxic fumes upon decomposition. Key protocols include:
- Storage : In airtight containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis .
- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of vapors, which can cause respiratory irritation .
- Waste disposal : Neutralize with a 10% NaOH solution to convert Br⁻ into less hazardous NaBr before disposal .
Advanced Research Questions
Q. How does the cyclopentane ring’s puckering dynamics affect the reactivity of this compound in nucleophilic substitutions?
Cyclopentane’s non-planar "pseudorotation" (rapid ring puckering) creates transient steric environments that influence SN2 reactivity. Computational studies (e.g., DFT) reveal that the equatorial position of the bromomethyl group minimizes steric hindrance, favoring backside attack by nucleophiles. Experimental kinetic data show faster substitution rates compared to rigid bicyclic analogs, highlighting the role of ring flexibility in transition-state stabilization .
Q. What strategies resolve contradictions in reported stereochemical outcomes of this compound-derived products?
Discrepancies in stereoselectivity (e.g., during Grignard reactions) often stem from variable reaction conditions. Methodological solutions include:
- Temperature control : Lower temperatures (−78°C) favor kinetic over thermodynamic control.
- Additives : Crown ethers or chiral ligands can enforce specific transition states .
- In situ monitoring : Real-time Raman spectroscopy tracks intermediate conformers to correlate puckering dynamics with product ratios .
Q. How can this compound serve as a precursor for archaeal lipid analogs with cyclopentane rings?
Archaeal glycerol dialkyl glycerol tetraethers (GDGTs) contain cyclopentane moieties critical for membrane stability in extremophiles. This compound acts as an alkylating agent to synthesize GDGT analogs via etherification with glycerol derivatives. Enzymatic studies (e.g., using GDGT ring synthase enzymes) show that pre-existing cyclopentane rings at C7 positions guide regioselective additions, mimicking biosynthetic pathways .
Q. What role does computational modeling play in predicting novel reactions involving this compound?
Tools like ACD/Labs Percepta and Reaxys predict reaction pathways by analyzing bond dissociation energies (BDEs) and transition states. For example, bromine’s BDE (~65 kcal/mol in C–Br bonds) indicates susceptibility to radical-initiated substitutions. Retrosynthetic algorithms prioritize routes with minimal steps, such as direct bromination over multi-step sequences .
Q. How do surfactants modulate the crystallization behavior of this compound in hydrate inhibition studies?
In oil pipeline research, this compound is a model compound for studying gas hydrate formation. Surfactants like sodium dodecyl sulfate (SDS) alter hydrate crystal growth by adsorbing to the cyclopentane-water interface. Experimental setups using high-pressure calorimetry reveal that surfactant concentration thresholds (e.g., 0.5–1.0 wt%) disrupt hydrate nucleation, providing insights into inhibition mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
